molecular formula C9H13NO B514716 3-(Tert-butoxy)pyridine CAS No. 31776-90-6

3-(Tert-butoxy)pyridine

Cat. No.: B514716
CAS No.: 31776-90-6
M. Wt: 151.21g/mol
InChI Key: RGXRKEDPDCTEFG-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)pyridine is an organic compound with the molecular formula C9H13NO. It is a derivative of pyridine, where a tert-butoxy group is attached to the third position of the pyridine ring. This compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis.

Scientific Research Applications

3-(Tert-butoxy)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Safety and Hazards

3-(Tert-butoxy)pyridine is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, respiratory irritation, and may cause drowsiness or dizziness .

Future Directions

While specific future directions for 3-(Tert-butoxy)pyridine are not mentioned in the available resources, pyridine derivatives have been the focus of recent research due to their potential in the development of novel antibiotics and drugs . This suggests that this compound could also be a subject of future research in these areas.

Mechanism of Action

Target of Action

3-(Tert-butoxy)pyridine is a compound that is often used in organic synthesis . Its primary targets are typically other organic compounds, where it acts as a reagent in various chemical reactions .

Mode of Action

The mode of action of this compound involves its interaction with its targets through chemical reactions. For example, it can participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reactions it is involved in. For instance, in the Suzuki–Miyaura coupling, it can affect the pathway of carbon–carbon bond formation . More research is needed to fully understand the range of biochemical pathways that this compound can influence.

Result of Action

The result of this compound’s action is the formation of new organic compounds through chemical reactions. For example, in the Suzuki–Miyaura coupling, it contributes to the formation of new carbon–carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-butoxy)pyridine typically involves the reaction of pyridine with tert-butyl alcohol in the presence of an acid catalyst. One common method is the etherification of pyridine with tert-butyl alcohol using sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the tert-butoxy group on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3-(Tert-butoxy)pyridine undergoes various chemical reactions, including:

    Oxidation: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of tert-butyl pyridine carboxylate.

    Reduction: Formation of 3-(tert-butoxy)piperidine.

    Substitution: Formation of 3-substituted pyridine derivatives.

Comparison with Similar Compounds

    3-(Tert-butyl)pyridine: Similar structure but lacks the oxygen atom in the tert-butoxy group.

    3-(Methoxy)pyridine: Contains a methoxy group instead of a tert-butoxy group.

    3-(Ethoxy)pyridine: Contains an ethoxy group instead of a tert-butoxy group.

Uniqueness: 3-(Tert-butoxy)pyridine is unique due to the presence of the bulky tert-butoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, allowing for selective reactions that may not be feasible with smaller alkoxy groups.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,3)11-8-5-4-6-10-7-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXRKEDPDCTEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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